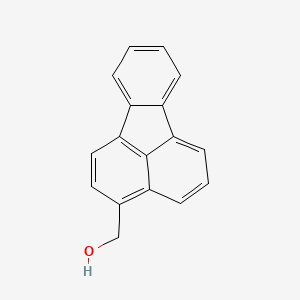
3-Fluoranthenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoranthenemethanol is a chemical compound derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is known for its unique structure, which consists of fused naphthalene and benzene units connected by a five-membered ring. This compound is often studied for its fluorescence properties and its role in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the cycloaddition reactions using acrylonitrile and dialkyl acetylenedicarboxylates. These reactions are carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluoranthene as a starting material. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the methanol group.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoranthenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated fluoranthene derivatives with nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenone derivatives, while reduction can produce fluoranthenemethanol.
Scientific Research Applications
3-Fluoranthenemethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of dyes and pigments due to its stable fluorescence characteristics.
Mechanism of Action
The mechanism by which 3-Fluoranthenemethanol exerts its effects is primarily through its interaction with molecular targets in biological systems. Its fluorescence properties allow it to bind to specific proteins or nucleic acids, making it a valuable tool in molecular biology. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes .
Comparison with Similar Compounds
Fluoranthene: The parent compound, known for its fluorescence and structural properties.
9-Fluorenemethanol: Another methanol derivative with similar chemical properties but different structural features.
Phenanthrene: A PAH with a similar structure but different reactivity and applications.
Uniqueness: 3-Fluoranthenemethanol stands out due to its specific fluorescence properties and its ability to undergo a wide range of chemical reactions. Its applications in scientific research, particularly in biological imaging and chemical synthesis, highlight its versatility and importance in various fields .
Properties
CAS No. |
70249-46-6 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
fluoranthen-3-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9,18H,10H2 |
InChI Key |
VEBZMHDHLUNFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















